molecular formula C4H10O2 B1221857 meso-2,3-Butanediol CAS No. 5341-95-7

meso-2,3-Butanediol

Cat. No. B1221857
Key on ui cas rn: 5341-95-7
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-ZXZARUISSA-N
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Patent
US04966850

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([OH:7])(=O)[CH3:5]>>[CH3:2][CH:1]([OH:3])[CH:4]([OH:7])[CH3:5].[OH:7][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the enzyme preparation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)O
Name
Type
product
Smiles
OC(C(C)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04966850

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([OH:7])(=O)[CH3:5]>>[CH3:2][CH:1]([OH:3])[CH:4]([OH:7])[CH3:5].[OH:7][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the enzyme preparation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)O
Name
Type
product
Smiles
OC(C(C)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04966850

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([OH:7])(=O)[CH3:5]>>[CH3:2][CH:1]([OH:3])[CH:4]([OH:7])[CH3:5].[OH:7][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the enzyme preparation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)O
Name
Type
product
Smiles
OC(C(C)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04966850

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([OH:7])(=O)[CH3:5]>>[CH3:2][CH:1]([OH:3])[CH:4]([OH:7])[CH3:5].[OH:7][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the enzyme preparation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)O
Name
Type
product
Smiles
OC(C(C)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04966850

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([OH:7])(=O)[CH3:5]>>[CH3:2][CH:1]([OH:3])[CH:4]([OH:7])[CH3:5].[OH:7][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the enzyme preparation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)O
Name
Type
product
Smiles
OC(C(C)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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